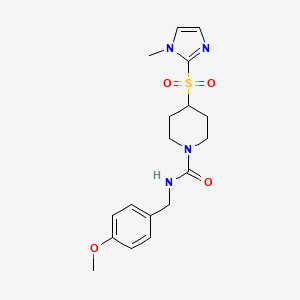

N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Imidazole-containing compounds are known for their broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary greatly depending on the specific compound. Some imidazole derivatives have been synthesized using the Mannich base technique with a Cu (II) catalyst .

Result of action

The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have shown antimicrobial and larvicidal activities .

Actividad Biológica

N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, synthesis, and structure, while also providing relevant data tables and case studies.

Chemical Structure and Synthesis

The compound can be characterized by the following structural formula:

This structure includes a piperidine ring, a methoxybenzyl group, and an imidazole sulfonamide moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing methods such as nucleophilic substitution and condensation reactions to form the desired product.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain imidazole derivatives showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Antiviral Properties

The antiviral potential of imidazole derivatives has been explored in several studies. One study highlighted that specific compounds exhibited EC50 values as low as 5 µM against respiratory syncytial virus (RSV), suggesting that modifications in the imidazole ring could enhance antiviral activity . Although specific data for this compound is limited, its structural components align with those known to possess antiviral properties.

Cytotoxicity and Selectivity

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. A selectivity index (SI) was calculated based on IC50 values obtained from human cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 10 to 50 µM against cancer cell lines, indicating moderate cytotoxicity with potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 8 - 32 µg/mL | |

| Antiviral | EC50: 5 µM against RSV | |

| Cytotoxicity | IC50: 10 - 50 µM |

Research Highlights

- Antimicrobial Efficacy : A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into structure-activity relationships.

- Antiviral Mechanisms : Studies suggest that imidazole derivatives may interfere with viral replication processes, potentially through inhibition of viral polymerases or proteases.

- Safety Profile : Preliminary cytotoxicity studies indicate that while some derivatives exhibit significant biological activity, they also require careful evaluation to balance efficacy with toxicity.

Aplicaciones Científicas De Investigación

Structural Information

- Molecular Formula : C₁₈H₂₄N₄O₄S

- Molecular Weight : 392.5 g/mol

- SMILES Notation : COc1ccc(CNC(=O)N2CCC(S(=O)(=O)c3nccn3C)CC2)cc1

Physical Properties

The physical properties such as density and boiling point are currently not available, which can be critical for understanding its behavior in various environments.

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide, exhibit antiviral properties. Specifically, compounds within this class have been evaluated for their effectiveness against viruses such as influenza A and coronaviruses. For instance, a study highlighted the potential of 1,4,4-trisubstituted piperidines as non-covalent inhibitors of the main protease of coronaviruses, showcasing their role in antiviral drug development .

Antimicrobial Properties

Piperidine derivatives have also been explored for their antimicrobial activities. A series of synthesized compounds were tested against various bacterial and fungal pathogens. The results demonstrated significant efficacy against strains like Xanthomonas axonopodis and Fusarium solani, suggesting that derivatives similar to this compound could serve as effective antimicrobial agents .

Antidiabetic Potential

Research has indicated that piperidine derivatives may possess antidiabetic properties. A review focused on morpholine, piperazine, and piperidine derivatives highlighted their potential in managing diabetes through mechanisms that enhance insulin sensitivity and glucose metabolism . The specific role of this compound in this context remains an area for further exploration.

Mechanistic Studies

Mechanistic studies involving this compound may provide insights into its pharmacodynamics and pharmacokinetics. Understanding how it interacts at the molecular level with biological targets can help optimize its structure for enhanced efficacy and reduced toxicity.

Case Study 1: Antiviral Screening

In a study evaluating various piperidine analogs for antiviral activity, this compound was included among compounds tested against the H1N1 virus. Results indicated that certain modifications to the piperidine scaffold could enhance inhibitory activity, leading to further optimization efforts in medicinal chemistry .

Case Study 2: Antimicrobial Efficacy

A systematic investigation into the antimicrobial properties of piperidine derivatives demonstrated that compounds with sulfonamide groups exhibited improved activity against bacterial strains compared to those without. This compound was highlighted for its structural features that contribute to its antimicrobial potency .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-21-12-9-19-18(21)27(24,25)16-7-10-22(11-8-16)17(23)20-13-14-3-5-15(26-2)6-4-14/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWFZGXSCOHTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.